AB-Bica

Übersicht

Beschreibung

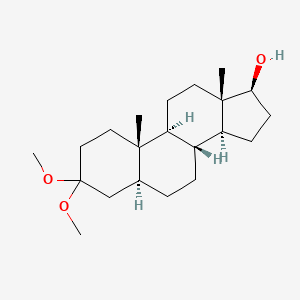

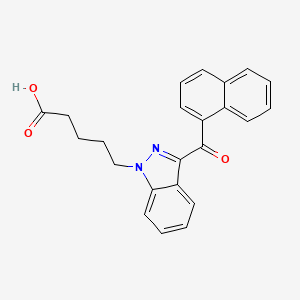

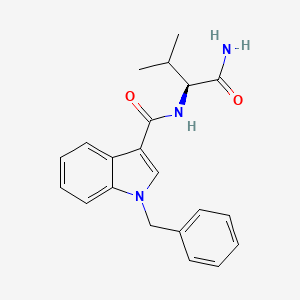

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-benzyl-1H-indol-3-carboxamid, allgemein bekannt als AB-BICA, ist ein synthetisches Cannabinoid. Synthetische Cannabinoide sind eine Klasse von Verbindungen, die die Wirkungen von Tetrahydrocannabinol, dem Wirkstoff von Cannabis, nachahmen. This compound ist eine von mehreren neuen psychoaktiven Substanzen, die in den letzten Jahren identifiziert wurden und häufig in illegalen Produkten vorkommen .

Vorbereitungsmethoden

Die Synthese von AB-BICA umfasst mehrere Schritte, die in der Regel mit der Herstellung des Indol- oder Indazolkerns beginnen. Die synthetische Route umfasst:

Bildung des Indol- oder Indazolkerns: Dies wird durch Cyclisierungsreaktionen erreicht.

Einführung der Carboxamidgruppe: Dieser Schritt beinhaltet die Reaktion des Kerns mit einem geeigneten Carbonsäurederivat.

Addition der Benzylgruppe: Dies erfolgt typischerweise durch eine Substitutionsreaktion.

Letzte Modifikationen:

Analyse Chemischer Reaktionen

AB-BICA unterliegt mehreren Arten von chemischen Reaktionen:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet die Ersetzung eines Atoms oder einer Atomgruppe durch ein anderes.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion dehydrierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

AB-BICA hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von synthetischen Cannabinoiden verwendet.

Biologie: Es wird hinsichtlich seiner Interaktionen mit Cannabinoidrezeptoren im Gehirn untersucht.

Medizin: Es laufen Forschungsarbeiten, um seine potenziellen therapeutischen Wirkungen und toxikologischen Eigenschaften zu verstehen.

Industrie: Es wird in der forensischen Wissenschaft zum Nachweis von synthetischen Cannabinoiden in biologischen Proben verwendet

Wirkmechanismus

This compound entfaltet seine Wirkungen durch die Bindung an Cannabinoidrezeptoren im Gehirn, insbesondere an die CB1- und CB2-Rezeptoren. Diese Bindung ahmt die Wirkungen von Tetrahydrocannabinol nach, was zu veränderter Wahrnehmung, Stimmung und Kognition führt. Die beteiligten molekularen Ziele und Pfade umfassen das Endocannabinoidsystem, das eine Rolle bei der Regulierung verschiedener physiologischer Prozesse spielt .

Wirkmechanismus

AB-BICA exerts its effects by binding to cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. This binding mimics the effects of tetrahydrocannabinol, leading to altered perception, mood, and cognition. The molecular targets and pathways involved include the endocannabinoid system, which plays a role in regulating various physiological processes .

Vergleich Mit ähnlichen Verbindungen

AB-BICA ähnelt anderen synthetischen Cannabinoiden wie N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazol-3-carboxamid (ADB-BINACA), N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(4-Fluorbenzyl)-1H-indol-3-carboxamid (AB-FUBICA) und N-(1-Amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-Fluorbenzyl)-1H-indol-3-carboxamid (ADB-FUBICA) . Was this compound auszeichnet, ist seine einzigartige chemische Struktur, die seine Bindungsaffinität und Potenz an Cannabinoidrezeptoren beeinflusst .

Referenzen

Eigenschaften

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-benzylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h3-11,13-14,19H,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZMKPNXFPNTEJ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901342270 | |

| Record name | 1-Benzyl-N-(1-carbamoyl-2-methyl-propyl)indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1969264-37-6 | |

| Record name | AB-BICA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1969264376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-N-(1-carbamoyl-2-methyl-propyl)indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-BICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS8UEW5PEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary metabolic pathways of AB-BICA in humans?

A1: Research using human liver microsomes indicates that this compound [N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide] is primarily metabolized through N-dealkylation and hydroxylation. [] These reactions predominantly occur on the 1-amino-alkyl moiety of the molecule. Other metabolic pathways observed include hydroxylation, amide hydrolysis, and dehydrogenation. []

Q2: Why is understanding the metabolism of this compound important for biomonitoring studies?

A2: Identifying the specific metabolites of a substance like this compound is crucial for developing reliable biomonitoring methods. [] By targeting these metabolites, researchers and clinicians can more accurately detect and monitor the consumption of this compound. The study highlights N-dealkylation and hydroxylation metabolites as potentially suitable markers for this purpose. []

Q3: Has this compound been detected as a new psychoactive substance?

A3: Yes, this compound, alongside other synthetic cannabinoids like ADB-BINACA, AB-FUBICA, and ADB-FUBICA, has been identified as a new psychoactive substance. [] This emergence highlights the constantly evolving landscape of novel psychoactive substances and the need for ongoing research and monitoring efforts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.